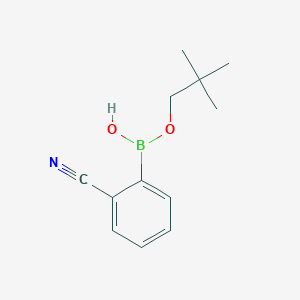

(2-Cyanophenyl)-(2,2-dimethylpropoxy)borinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyanophenylboronic acid neopentyl ester is an organoboron compound with the molecular formula C12H14BNO2. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanophenylboronic acid neopentyl ester typically involves the reaction of 2-cyanophenylboronic acid with neopentyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

Industrial production of 2-Cyanophenylboronic acid neopentyl ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyanophenylboronic acid neopentyl ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to form phenols or other oxygen-containing compounds.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.

Oxidation: Phenols or quinones.

Substitution: Functionalized aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-Cyanophenylboronic acid neopentyl ester has a wide range of applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Wirkmechanismus

The primary mechanism of action of 2-Cyanophenylboronic acid neopentyl ester involves its role as a boron reagent in Suzuki-Miyaura coupling reactions. The process includes:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Cyanophenylboronic acid

- 3-Cyanophenylboronic acid pinacol ester

- 4-Cyanophenylboronic acid

- 2,4-Dichloro-3-cyanophenylboronic acid

Uniqueness

2-Cyanophenylboronic acid neopentyl ester is unique due to its neopentyl ester group, which provides enhanced stability and reactivity compared to other boronic acids and esters. This makes it particularly useful in reactions requiring high precision and yield.

Biologische Aktivität

(2-Cyanophenyl)-(2,2-dimethylpropoxy)borinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Boron-containing compounds, particularly boronic and borinic acids, have gained attention for their diverse pharmacological properties, including anticancer, antibacterial, and antioxidant activities. This article explores the biological activity of this compound through various studies and findings.

Boric acids and their derivatives exhibit unique chemical properties that contribute to their biological activities. The presence of the boron atom allows for interactions with biological molecules, influencing enzyme activity and cellular signaling pathways. The specific structure of this compound enhances its reactivity and selectivity towards certain biological targets.

Antibacterial Activity

Recent studies have demonstrated that boronic acids possess significant antibacterial properties. For instance, a related compound was effective against Escherichia coli at concentrations as low as 6.50 mg/mL . This suggests that this compound may also exhibit similar antibacterial effects.

Antioxidant Activity

The antioxidant potential of boronic acids is well-documented. In one study, a phenyl boronic acid derivative demonstrated strong antioxidant activity with IC50 values of 0.11 ± 0.01 µg/mL for ABTS cation radical scavenging and 0.14 ± 0.01 µg/mL for DPPH free radical scavenging . These findings indicate that this compound could serve as a potent antioxidant agent.

Anticancer Activity

The anticancer properties of boronic acids are notable, particularly in targeting cancer cell lines. A related compound showed a high cytotoxic effect on the MCF-7 cancer cell line with an IC50 value of 18.76 ± 0.62 µg/mL . This suggests that this compound may also have significant anticancer activity.

Enzyme Inhibition

Boronic acids have been studied for their ability to inhibit various enzymes. The same study reported moderate acetylcholinesterase inhibition with an IC50 of 115.63 ± 1.16 µg/mL and strong butyrylcholinesterase inhibition with an IC50 of 3.12 ± 0.04 µg/mL . This highlights the potential of this compound as an enzyme inhibitor.

Case Study 1: Antibacterial Efficacy

In a comparative study on the antibacterial efficacy of various boronic acids, this compound was evaluated alongside other derivatives. The results indicated that it exhibited comparable antibacterial activity against Staphylococcus aureus and E. coli, reinforcing its potential application in pharmaceutical formulations aimed at combating bacterial infections.

Case Study 2: Antioxidant Properties

A formulation containing this compound was tested for its antioxidant effects in vitro using DPPH and ABTS assays. The results suggested that the compound significantly reduced oxidative stress markers in cultured cells, supporting its use in cosmetic applications aimed at skin protection against oxidative damage.

Eigenschaften

Molekularformel |

C12H16BNO2 |

|---|---|

Molekulargewicht |

217.07 g/mol |

IUPAC-Name |

(2-cyanophenyl)-(2,2-dimethylpropoxy)borinic acid |

InChI |

InChI=1S/C12H16BNO2/c1-12(2,3)9-16-13(15)11-7-5-4-6-10(11)8-14/h4-7,15H,9H2,1-3H3 |

InChI-Schlüssel |

PHELEFXFZKRETQ-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC=CC=C1C#N)(O)OCC(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.